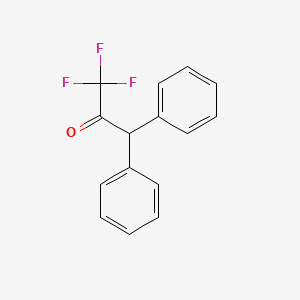

2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-

Description

BenchChem offers high-quality 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

185031-04-3 |

|---|---|

Molecular Formula |

C15H11F3O |

Molecular Weight |

264.24 g/mol |

IUPAC Name |

1,1,1-trifluoro-3,3-diphenylpropan-2-one |

InChI |

InChI=1S/C15H11F3O/c16-15(17,18)14(19)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |

InChI Key |

WHLKYRSAPVJRES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C(F)(F)F |

Origin of Product |

United States |

Contextual Significance in Modern Organic and Fluorine Chemistry

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal and materials chemistry. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can dramatically alter the physical, chemical, and biological properties of a compound. Trifluoromethyl groups (CF3), in particular, are known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

In the context of organic synthesis, the presence of a trifluoromethyl group adjacent to a carbonyl, as would be the case in the target molecule, activates the carbonyl carbon towards nucleophilic attack. This electronic effect is a key principle in the design of various reactions and the synthesis of complex fluorinated molecules.

The diphenylmethyl group, on the other hand, is a sterically demanding substituent that can influence the stereochemical outcome of reactions and provide a rigid scaffold. The combination of these two distinct functionalities in "2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-" would make it an interesting, albeit apparently uncharacterized, building block in synthetic chemistry.

Elucidation of Reaction Mechanisms and Reactivity of 2 Propanone, 1,1,1 Trifluoro 3,3 Diphenyl

Fundamental Reactivity Patterns of Trifluoromethylated Ketones

Trifluoromethylated ketones represent a class of carbonyl compounds with unique electronic properties that dictate their reactivity. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group significantly enhances the electrophilicity of the adjacent carbonyl carbon. This is due to the powerful inductive effect of the three fluorine atoms, which polarizes the C=O bond to a much greater extent than in non-fluorinated ketones.

This heightened electrophilicity makes the carbonyl carbon exceptionally susceptible to attack by a wide range of nucleophiles. Consequently, trifluoromethyl ketones readily undergo reactions such as:

Hydration: They often form stable hydrate (B1144303) (gem-diol) structures in the presence of water.

Hemiacetal and Acetal Formation: Reactions with alcohols proceed readily, often without the need for strong acid catalysis.

Addition of Carbon Nucleophiles: They are excellent substrates for reactions with Grignard reagents, organolithium compounds, and in aldol-type reactions.

The -CF₃ group also influences the acidity of the α-protons. However, in the case of 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-, the α-carbon is tertiary, lacking a proton, thus precluding typical enolate formation at that position.

Nucleophilic and Electrophilic Reactivity of 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-

While specific studies on this molecule are absent, its reactivity can be predicted based on its constituent functional groups.

Investigations into Carbonyl Reactivity (e.g., Addition Reactions)The carbonyl group in 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- is expected to be highly reactive toward nucleophiles. Nucleophilic addition is the predominant reaction pathway.

Reaction with Hydrides: Reduction with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be expected to readily yield the corresponding secondary alcohol, 1,1,1-trifluoro-3,3-diphenylpropan-2-ol.

Organometallic Reagents: Addition of Grignard or organolithium reagents would lead to the formation of tertiary alcohols. For example, reaction with methylmagnesium bromide would produce 1,1,1-trifluoro-3,3-diphenyl-2-methylpropan-2-ol.

Wittig Reaction: The ketone would likely serve as a competent electrophile in the Wittig reaction, reacting with phosphorus ylides to form substituted alkenes. However, the steric bulk from the two adjacent phenyl groups might necessitate more reactive ylides or harsher reaction conditions.

Reactivity of the Alpha-Carbon and Adjacent Phenyl MoietiesThe α-carbon in this molecule is a methine group (CH) bonded to two phenyl rings.

Alpha-Carbon: This carbon is benzylic and adjacent to a highly electron-withdrawing keto-trifluoromethyl group. The proton on this carbon is expected to be acidic and could potentially be removed by a strong, non-nucleophilic base to form a carbanion. This carbanion would be stabilized by resonance delocalization onto the two phenyl rings and inductively by the carbonyl group. Subsequent reaction with electrophiles would lead to functionalization at this position.

Rearrangement and Fragmentation Pathways Involving 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-

Specific rearrangement and fragmentation pathways for this compound have not been documented. However, general principles of mass spectrometry allow for the prediction of likely fragmentation patterns.

Upon electron impact ionization, a common fragmentation pathway for ketones is alpha-cleavage , where the bond between the carbonyl carbon and an adjacent carbon is broken. For 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-, two primary alpha-cleavage pathways are possible:

Cleavage of the C(O)-CF₃ bond to generate a diphenylacetyl cation [Ph₂CHCO]⁺.

Cleavage of the C(O)-CHPh₂ bond to generate a trifluoroacetyl cation [CF₃CO]⁺ and a diphenylmethyl radical, or a diphenylmethyl cation [Ph₂CH]⁺ and a trifluoroacetyl radical. The stability of the diphenylmethyl cation would likely make this a favorable pathway.

The McLafferty rearrangement is not possible for this molecule as it lacks the requisite γ-hydrogen atom.

A potential rearrangement pathway for a related alcohol, 1,1,1-trifluoro-3-(4-methoxyphenyl)-2,3-diphenyl-propan-2-ol, has been observed to yield rearranged products upon attempted dehydration, suggesting that carbocation intermediates in this molecular framework are susceptible to structural reorganization. researchgate.net

Kinetic and Thermodynamic Studies of Transformations Involving the Compound

There are no published kinetic or thermodynamic studies—such as reaction rate constants, activation energies, or equilibrium constants—for transformations involving 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-. Such studies would be invaluable for quantitatively understanding the compound's reactivity, reaction mechanisms, and the stability of its intermediates and products.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Propanone, 1,1,1 Trifluoro 3,3 Diphenyl

X-ray Crystallography for Absolute Stereochemistry and Conformation

Without access to published research detailing these analytical techniques for 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-, a scientifically accurate and informative article that adheres to the requested outline cannot be produced.

Theoretical and Computational Chemistry Studies on 2 Propanone, 1,1,1 Trifluoro 3,3 Diphenyl

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the electronic properties of a molecule. wikipedia.org DFT methods are often favored for their balance of computational cost and accuracy, expressing the total energy of the system as a functional of the total one-electron density. wikipedia.org These calculations allow for the precise determination of the molecule's geometry and the distribution of electrons, which in turn governs its chemical behavior.

The reactivity of 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- can be predicted by mapping the electrostatic potential (ESP) onto the electron density surface. This would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atom of the carbonyl group is expected to be a site of high negative potential, making it a prime target for electrophilic attack. Conversely, the carbonyl carbon, bonded to the highly electron-withdrawing trifluoromethyl group, would exhibit a significant positive potential, marking it as a key electrophilic center susceptible to nucleophilic attack.

Furthermore, Fukui functions can be calculated to provide a more quantitative measure of reactivity at specific atomic sites. These functions indicate the change in electron density at a given point when an electron is added to or removed from the system, highlighting the most probable sites for nucleophilic and electrophilic attack. Computational methods can systematically explore reaction pathways, identifying transition states and calculating activation energy barriers for potential reactions. ambeed.com

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-, the HOMO is anticipated to be localized primarily on the π-systems of the two phenyl rings, representing the most available electrons for donation in a reaction. The LUMO is expected to be centered on the π* antibonding orbital of the carbonyl group, which is the most accessible orbital to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic excitation, implying higher reactivity. DFT calculations can provide precise energy values for these orbitals.

Table 1: Illustrative Frontier Orbital Data Note: The following data is hypothetical and serves to illustrate the typical output of a quantum chemical calculation for a molecule of this type. Actual values would require specific DFT calculations.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.85 | Associated with the π-orbitals of the diphenyl groups; indicates electron-donating capability. |

| LUMO Energy | -1.75 | Associated with the π* orbital of the carbonyl group; indicates electron-accepting capability. |

Quantum chemical calculations can accurately predict the acidity and basicity of a molecule. The primary site of basicity in 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- is the lone pair of electrons on the carbonyl oxygen. The acidity is associated with the proton at the C-3 position, which is activated by the adjacent carbonyl group and the two phenyl rings. Computational models can calculate the pKa by determining the Gibbs free energy change associated with the deprotonation reaction in a solvent continuum model.

The molecule's polarity is quantified by its dipole moment, which arises from the non-uniform distribution of charge. The strong electron-withdrawing nature of the trifluoromethyl group (-CF₃) and the electronegativity of the carbonyl oxygen create a significant dipole moment. DFT calculations provide a reliable prediction of the magnitude and direction of this molecular dipole.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of the molecule's dynamic behavior.

For 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-, a key application of MD is conformational analysis. The molecule possesses several rotatable bonds, notably the C-C bonds connecting the phenyl groups and the carbonyl carbon. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable, low-energy conformers. This analysis would reveal the preferred spatial orientation of the two phenyl rings relative to each other and to the bulky trifluoromethyl group.

MD simulations are also invaluable for studying intermolecular interactions in a condensed phase (liquid or solid). These simulations can model how multiple molecules of 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- would interact through forces such as van der Waals interactions and potential π-π stacking between the phenyl rings of neighboring molecules.

In Silico Modeling of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies of the molecule can be determined.

This allows for the in silico generation of an infrared (IR) spectrum. For 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-, this would predict characteristic peaks, including the strong C=O stretching frequency of the ketone, the C-F stretching modes of the trifluoromethyl group, and the various C-H and C=C stretching and bending modes associated with the diphenyl groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical calculations help in the assignment of complex experimental NMR spectra by providing a reliable prediction of the resonance frequency for each unique nucleus in the molecule's structure.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Applications of 2 Propanone, 1,1,1 Trifluoro 3,3 Diphenyl in Organic Synthesis and Materials Science Research

As a Versatile Building Block in Complex Molecule Synthesis

Trifluoromethyl ketones are recognized as valuable intermediates in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, making it a key functional handle for various transformations.

Precursor to Fluorinated Alcohols and Amines

The carbonyl group in 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- could theoretically be reduced to form the corresponding trifluoromethyl-substituted secondary alcohol. This transformation is typically achieved using common reducing agents. The resulting chiral alcohol could be a valuable building block for the synthesis of more complex chiral molecules.

Furthermore, reductive amination of this ketone would be expected to yield trifluoromethyl-containing amines. These amines are of interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and altered basicity.

Role in the Synthesis of Heterocyclic Compounds

Ketones are fundamental starting materials for the synthesis of a wide array of heterocyclic compounds. It is plausible that 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- could serve as a precursor for the synthesis of various fluorine-containing heterocycles. For instance, it could potentially undergo condensation reactions with dinucleophiles to form five-, six-, or seven-membered rings. The incorporation of both trifluoromethyl and diphenyl functionalities into a heterocyclic scaffold is a synthetic goal of interest for the development of new bioactive compounds and functional materials.

Utility in Catalyst Design and Ligand Development Research

The structural features of 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- suggest its potential utility in the field of catalysis, particularly in the development of new ligands for metal-catalyzed reactions.

Incorporation into Chiral Ligands for Asymmetric Catalysis

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis. While no specific examples exist for 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-, it is conceivable that this molecule could be chemically modified to create novel chiral ligands. The presence of the two phenyl groups offers sites for functionalization, and the trifluoromethyl group can impart unique electronic and steric properties to the resulting ligand, potentially influencing the stereoselectivity of catalytic reactions.

Development of Novel Fluorinated Materials and Polymers

The introduction of fluorine into polymers can lead to materials with enhanced thermal stability, chemical resistance, and unique optical and electrical properties.

Monomer for Specialty Polymer Research

Although there is no direct evidence in the literature, 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- could theoretically be explored as a monomer or a co-monomer in the synthesis of specialty polymers. The rigid diphenyl and trifluoromethyl groups could contribute to a high glass transition temperature and thermal stability in the resulting polymer chains. Such polymers might find applications in areas requiring high-performance materials.

No Information Found for 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-

Following a comprehensive search of scientific databases and publicly available literature, no information was found on the chemical compound "2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-". This includes a lack of data regarding its synthesis, properties, or any applications in organic synthesis, materials science, medicinal chemistry, or agrochemical research.

The requested article, which was to be structured around the specific applications of this compound, cannot be generated due to the absence of any research findings or mentions of this particular molecule in the scientific domain. It is possible that "2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-" is a novel or highly specialized compound that has not yet been described in published literature, or that the provided nomenclature is incorrect.

Therefore, the sections and subsections outlined in the user's request, including:

Applications in Medicinal Chemistry and Agrochemical Research as Synthetic Intermediates

Synthetic Intermediate for Fluorinated Bioactive Molecules

cannot be addressed. There is no data to create the specified content, including data tables and detailed research findings, for "2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-".

Advanced Analytical Methodologies for the Detection and Quantification of 2 Propanone, 1,1,1 Trifluoro 3,3 Diphenyl

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental for the separation of a target analyte from a complex matrix, enabling accurate identification and quantification. The choice of technique would depend on the physicochemical properties of 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

Given the expected high molecular weight and low volatility of a diphenyl-substituted propanone, High-Performance Liquid Chromatography (HPLC) would be a primary technique for its analysis. The presence of two phenyl groups and a trifluoromethyl ketone moiety would allow for sensitive detection using various methods.

A typical HPLC method would involve a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution would likely be necessary to achieve good separation from potential impurities.

Potential HPLC Detection Methods:

| Detector | Principle | Applicability to 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- |

| UV-Vis | Measures the absorption of ultraviolet or visible light by the analyte. | The two phenyl groups would provide strong UV absorbance, making this a suitable and robust detection method. |

| Diode Array (DAD) or Photodiode Array (PDA) | Acquires a full UV-Vis spectrum of the analyte as it elutes. | Would provide spectral information to aid in peak identification and purity assessment. |

| Fluorescence | Measures the emission of light from an analyte after excitation at a specific wavelength. | While the native fluorescence might be weak, derivatization with a fluorescent tag could significantly enhance sensitivity for trace-level analysis. |

| Mass Spectrometry (MS) | See Section 7.2. | Provides mass-to-charge ratio information, enabling highly specific and sensitive detection. |

Gas Chromatography (GC) for Volatile Samples

Gas Chromatography (GC) is best suited for thermally stable and volatile compounds. The viability of GC for analyzing 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- would depend on its boiling point and thermal stability. The presence of two phenyl groups would significantly increase the boiling point compared to simpler propanones. If the compound is sufficiently volatile and thermally stable, GC could offer high-resolution separation.

A capillary column with a non-polar or medium-polarity stationary phase would likely be used. The injector and detector temperatures would need to be carefully optimized to prevent sample degradation.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be a powerful alternative to both HPLC and GC, particularly for the separation of chiral compounds and for thermally labile molecules. For the analysis of fluorinated compounds, SFC can offer unique selectivity. Given that SFC is a form of normal-phase chromatography, it could provide different selectivity compared to reversed-phase HPLC.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the unambiguous identification and quantification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is amenable to GC analysis, coupling the gas chromatograph to a mass spectrometer would provide both retention time and mass spectral data. The mass spectrum, showing the molecular ion and fragmentation pattern, would serve as a chemical fingerprint for positive identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is arguably the most powerful technique for the analysis of non-volatile compounds. After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and then analyzed by a tandem mass spectrometer. In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low levels in complex matrices. A study on perfluorinated compounds demonstrated the high sensitivity and precision of LC-MS/MS systems like the triple quadrupole (QqQ) for trace-level analysis. rsc.org

Electrochemical and Optical Sensing Strategies for Specific Detection

While chromatographic methods are the gold standard for separation and quantification, electrochemical and optical sensors could potentially be developed for rapid and specific detection of 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-, particularly for screening purposes.

Electrochemical Sensors: The ketone group in the molecule could potentially be electrochemically active, allowing for detection via techniques like voltammetry. A sensor could be designed with a modified electrode surface that selectively interacts with the compound, leading to a measurable change in current or potential.

Optical Sensors: These sensors rely on a change in an optical property (e.g., color, fluorescence) upon interaction with the analyte. A potential strategy could involve designing a molecular probe that exhibits a specific fluorescence response in the presence of 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-.

Development of such sensors would require significant research to create a selective recognition element for the target molecule.

Environmental Behavior and Degradation Pathways of 2 Propanone, 1,1,1 Trifluoro 3,3 Diphenyl

Photolytic and Oxidative Degradation Mechanisms in Aquatic and Atmospheric Environments

Limited direct research has been conducted on the photolytic and oxidative degradation of 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-. However, by examining the behavior of structurally similar compounds, such as other fluorinated ketones and aromatic ketones, its likely environmental fate can be inferred.

In the atmosphere, the degradation of organic compounds is primarily driven by photolysis and oxidation by hydroxyl radicals (•OH). Fluorinated ketones are known to be susceptible to photolysis, which is a dominant atmospheric loss pathway for some perfluorinated ketones, with atmospheric lifetimes ranging from a few days to two weeks. The presence of the trifluoromethyl group in 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- suggests that it may also undergo photolytic degradation. Aromatic ketones are also known to undergo photochemical reactions in the presence of light. nih.gov

In aquatic environments, the photochemical stability of aromatic ketones can be influenced by the presence of other substances in the water that can act as photosensitizers or quenchers. usgs.gov The two phenyl groups in the molecule could significantly influence its photochemical behavior, potentially leading to different degradation products compared to fully fluorinated ketones.

Hydrolytic Stability and Transformation Products

The hydrolytic stability of a compound refers to its resistance to reaction with water. For ketones, this typically involves the formation of a geminal diol, a reaction that is generally reversible and for which the equilibrium often lies far to the left, favoring the ketone. quora.com This suggests that hydrolysis is not typically a significant degradation pathway for most ketones under normal environmental conditions.

Biodegradation Studies and Microbial Transformation Pathways

There are no specific studies on the biodegradation of 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-. However, research on the microbial degradation of structurally similar compounds, such as diphenylmethane (B89790), provides insights into plausible transformation pathways.

Bacteria have been shown to degrade diphenylmethane by initially attacking one of the aromatic rings. nih.govnih.gov A common pathway involves the oxidation of a benzene (B151609) ring to form intermediates like phenylacetic acid, which can then be further metabolized. nih.gov Given the structural similarity, it is plausible that the initial microbial attack on 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- would also target one of the phenyl groups.

The general principles of the biodegradation of aromatic compounds by microorganisms suggest that enzymatic systems, such as dioxygenases, could initiate the degradation process by hydroxylating one of the aromatic rings. nih.govnih.gov This would lead to the formation of catechol-like intermediates, which could then undergo ring cleavage and further degradation. The trifluoromethyl group is generally resistant to microbial degradation, suggesting it would likely remain intact during the initial stages of biodegradation.

Plausible Microbial Transformation Pathway:

Based on the degradation of analogous compounds, a hypothetical initial biodegradation pathway for 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- could involve:

Hydroxylation: A dioxygenase enzyme attacks one of the phenyl rings, introducing two hydroxyl groups.

Ring Cleavage: The resulting dihydroxylated ring is opened by another enzyme.

Further Degradation: The resulting aliphatic chain is further metabolized.

This would leave a metabolite containing the trifluoromethyl group, the ketone, and the second phenyl ring, which would then be subject to further microbial degradation.

Methodologies for Environmental Monitoring and Trace Analysis

The detection and quantification of trace amounts of organic compounds in environmental samples are critical for monitoring their distribution and fate. While no specific validated analytical methods for 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- are documented, established methods for similar compounds can be adapted.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of a wide range of organic contaminants in water samples. researchgate.netunl.edunih.govlcms.czpsu.edu This method offers high sensitivity and selectivity, making it suitable for detecting low concentrations of the target compound. Sample preparation for water analysis would likely involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. researchgate.netunl.edu

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the analysis of volatile and semi-volatile organic compounds in various environmental matrices, including soil and air. researchgate.netresearchgate.netnih.gov For the analysis of ketones, derivatization may be employed to improve chromatographic performance and detection sensitivity. sigmaaldrich.comepa.gov

The following table summarizes potential analytical approaches for the environmental monitoring of 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-.

| Analytical Technique | Sample Matrix | Sample Preparation | Detection Method | Key Considerations |

| LC-MS/MS | Water | Solid-Phase Extraction (SPE) | Electrospray Ionization (ESI) | High sensitivity and selectivity; suitable for polar and semi-polar compounds. |

| GC-MS | Soil, Sediment | Solvent Extraction, Derivatization | Electron Ionization (EI) | Suitable for volatile and semi-volatile compounds; derivatization may be necessary. |

| GC-MS | Air | Adsorbent Sampling, Thermal Desorption | Electron Ionization (EI) | Suitable for volatile organic compounds. |

Historical Trajectory and Future Research Avenues for 2 Propanone, 1,1,1 Trifluoro 3,3 Diphenyl

Key Milestones in the Academic Study of Trifluoromethylated Ketones

The academic journey into the world of trifluoromethylated ketones (TFMKs) has been marked by significant advancements in synthetic methodologies and a growing understanding of their unique chemical properties. The presence of a trifluoromethyl group (-CF3) adjacent to a carbonyl function imparts profound electronic effects, most notably a strong electron-withdrawing influence that enhances the electrophilicity of the carbonyl carbon. sapub.org This characteristic has made TFMKs valuable building blocks in organic synthesis and compounds of interest in medicinal chemistry. google.com

Initial forays into this class of compounds were centered on establishing reliable synthetic routes. Early methods often relied on the use of trifluoroacetic acid or its derivatives to introduce the trifluoromethyl moiety. A significant leap forward came with the development and popularization of specific trifluoromethylating agents. For instance, nucleophilic reagents like the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane or TMSCF3) and various electrophilic trifluoromethylating agents have provided chemists with a more versatile and efficient toolkit for synthesizing a diverse range of TFMKs. scbt.comsigmaaldrich.com

A crucial milestone in the study of TFMKs was the detailed investigation of their interaction with water and other nucleophiles. Due to the highly electron-deficient nature of the carbonyl carbon, TFMKs readily form stable hydrates (gem-diols) in aqueous environments. google.com This propensity for hydration is a key factor in their biological activity, particularly as enzyme inhibitors, where the hydrated form can mimic the tetrahedral transition state of peptide or ester hydrolysis. sigmaaldrich.com This understanding paved the way for the rational design of TFMKs as potent inhibitors for various enzyme classes, including proteases and esterases. ethernet.edu.et More recent milestones include the development of asymmetric methods to produce chiral TFMKs and their corresponding alcohols, as well as their application as ligands or catalysts in chemical reactions. google.com

Table 1: Key Milestones in the Study of Trifluoromethylated Ketones

| Milestone | Description | Approximate Era |

| Early Synthetic Methods | Foundational techniques for synthesizing TFMKs were established, frequently utilizing trifluoroacetic acid and its derivatives. | Mid-20th Century |

| Modern Trifluoromethylating Reagents | The introduction of reagents such as TMSCF3 (Ruppert-Prakash reagent) streamlined the incorporation of the -CF3 group. | Late 20th Century |

| Understanding of Hydrate (B1144303) Formation | In-depth studies clarified the formation and stability of gem-diol hydrates of TFMKs and their chemical implications. | Late 20th Century |

| Application as Enzyme Inhibitors | TFMKs were identified as powerful inhibitors of various enzymes, notably proteases and esterases. | Late 20th Century to Present |

| Asymmetric Synthesis | Stereoselective methods were developed for the synthesis of chiral trifluoromethylated ketones and alcohols. | Early 21st Century |

| Use in Catalysis | TFMKs began to be employed as specialized ligands or catalysts in a range of chemical transformations. | Early 21st Century to Present |

Emerging Research Directions and Interdisciplinary Opportunities

The distinct characteristics of trifluoromethylated ketones continue to fuel new research trajectories and foster interdisciplinary collaborations, with significant impact in medicinal chemistry, materials science, and catalysis.

In the realm of medicinal chemistry , TFMKs are increasingly recognized for their potential in drug design. The trifluoromethyl group can improve a molecule's metabolic stability, binding affinity, and cell permeability. Current research is focused on creating highly selective TFMK-based inhibitors for a variety of diseases. nih.govresearchgate.net They are being investigated as "warheads" in covalent inhibitors, which form a stable bond with their target enzyme. nih.gov

In materials science , the incorporation of the trifluoromethyl group into organic molecules can significantly influence their electronic and physical properties. This has led to investigations into TFMK-containing polymers and small molecules for use in advanced materials, such as those for electronic applications. The strong electronegativity and lipophilicity of the -CF3 group can affect molecular organization and charge transport capabilities.

Within the field of catalysis , there is growing interest in using chiral trifluoromethylated ketones as ligands in asymmetric synthesis. The specific steric and electronic environment created by the trifluoromethyl group can be harnessed to develop highly efficient and selective catalysts for producing chiral molecules, which are of great importance in the pharmaceutical industry.

Table 2: Emerging Research Directions for Trifluoromethylated Ketones

| Research Area | Focus | Potential Applications |

| Medicinal Chemistry | Designing selective enzyme inhibitors and novel therapeutic compounds. | Antiviral drugs, anti-cancer agents, and treatments for neurodegenerative disorders. researchgate.net |

| Materials Science | Creating new organic materials with customized electronic and physical characteristics. | Components for organic electronics and advanced, durable polymers. |

| Asymmetric Catalysis | Utilizing chiral TFMKs as ligands or organocatalysts for stereoselective reactions. | Efficient production of chiral pharmaceuticals and fine chemicals. |

| Agrochemicals | Developing next-generation pesticides and herbicides with enhanced potency. | Advanced crop protection solutions. |

| Chemical Biology | Engineering chemical probes to investigate biological pathways and mechanisms. | Elucidating enzyme function and the molecular basis of diseases. |

Challenges and Unexplored Potential in the Chemistry of 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-

While the general class of trifluoromethylated ketones is well-studied, specific molecules such as 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- present a unique set of challenges and untapped opportunities owing to their distinct molecular architecture.

Challenges:

A significant hurdle in the study of 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- is its synthesis . The presence of two bulky phenyl groups on the carbon atom alpha to the carbonyl group creates considerable steric hindrance. This steric congestion can complicate the introduction of the trifluoromethyl group or the formation of the diphenylmethyl fragment, likely requiring specialized synthetic strategies to achieve reasonable yields.

The reactivity of the ketone is another area of complexity. While the trifluoromethyl group strongly activates the carbonyl for nucleophilic attack, the bulky diphenyl groups may physically obstruct access to this reactive center. This steric shielding could diminish its reactivity in comparison to less hindered TFMKs and may also affect the equilibrium of hydrate formation.

Unexplored Potential:

Despite these challenges, the unique structural combination of a highly electrophilic carbonyl, a lipophilic trifluoromethyl group, and two bulky aromatic rings in 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- points toward several areas of unexplored potential.

In medicinal chemistry , the substantial steric bulk and lipophilicity of the diphenyl moiety could be leveraged to design highly specific enzyme inhibitors. These large, non-polar groups could effectively occupy sizable hydrophobic pockets within an enzyme's active site, potentially leading to exceptional binding affinity and selectivity.

In materials science , the rigid and bulky nature of this molecule could be advantageous in creating amorphous materials that resist crystallization and exhibit high thermal stability. The trifluoromethyl group would concurrently contribute to favorable electronic properties.

The photochemical and photophysical properties of 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl- are also largely unknown. The interaction between the two phenyl rings and the trifluoromethyl ketone could result in interesting behavior upon exposure to light, opening up possibilities for its use in photochemistry or as a component in photoresponsive materials.

Table 3: Challenges and Unexplored Potential of 2-Propanone, 1,1,1-trifluoro-3,3-diphenyl-

| Aspect | Challenge/Potential | Details |

| Synthesis | Challenge: Steric hindrance from the two phenyl groups complicates synthetic routes. | Requires the development of tailored synthetic methods to manage steric bulk. |

| Reactivity | Challenge: Steric shielding of the carbonyl group may reduce its accessibility to nucleophiles. | The interplay between electronic activation by the -CF3 group and steric hindrance needs further investigation. |

| Medicinal Chemistry | Potential: The bulky and lipophilic diphenyl groups could be used to design highly selective enzyme inhibitors. | May be suitable for targeting enzymes that possess large, hydrophobic active sites. |

| Materials Science | Potential: Could serve as a building block for amorphous materials with high thermal stability and tailored electronic properties. | The rigid structure could inhibit crystallization, while the -CF3 group can be used to fine-tune electronic characteristics. |

| Photochemistry | Potential: The molecule's photochemical and photophysical properties are currently unexplored. | May exhibit unique excited-state reactivity or serve as a photosensitive structural unit. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-propanone, 1,1,1-trifluoro-3,3-diphenyl-, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, a reported method involves reacting trifluoroacetophenone derivatives with diphenylmethane under acidic conditions (e.g., AlCl₃ catalysis) . Key variables include temperature (60–100°C), solvent polarity (e.g., dichloromethane vs. toluene), and stoichiometry of the acylating agent. Purification typically employs column chromatography with hexane/ethyl acetate gradients to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for aromatic protons (δ 7.1–7.5 ppm, multiplet) and absence of ketone α-protons due to trifluoromethyl substitution. The trifluoromethyl group (CF₃) shows a singlet at δ ~2.1 ppm for adjacent protons .

- ¹⁹F NMR : A single peak near δ -60 ppm confirms the CF₃ group .

- IR : Strong C=O stretching at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Q. What are the key challenges in characterizing steric effects due to the diphenyl and trifluoromethyl groups?

- Methodological Answer : X-ray crystallography is critical for resolving steric hindrance. For analogous structures, crystal packing reveals distorted tetrahedral geometry around the carbonyl carbon, with dihedral angles between phenyl rings ranging 60–80° . Computational modeling (DFT) can supplement experimental data to predict torsional strain and electronic effects .

Advanced Research Questions

Q. How do stereoelectronic effects of the trifluoromethyl group influence reactivity in nucleophilic additions?

- Methodological Answer : The strong electron-withdrawing CF₃ group polarizes the carbonyl, enhancing electrophilicity. This accelerates nucleophilic attack (e.g., Grignard reagents) but may lead to side reactions like enolization. Kinetic studies using UV-Vis monitoring (e.g., reaction with hydrazines) show a 2–3× rate increase compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported melting points or solubility data?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) can identify polymorph transitions. For solubility, use Hansen Solubility Parameters (HSPs): The compound’s low polarity (δD ~18 MPa¹/²) favors solubility in halogenated solvents (e.g., chloroform) over alcohols .

Q. How can computational methods predict biological activity or intermolecular interactions?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations reveal affinity for hydrophobic protein pockets due to the diphenyl groups. The CF₃ group may disrupt hydrogen-bond networks, as seen in studies of similar trifluoromethyl ketones inhibiting serine hydrolases .

Q. What are the limitations of using mass spectrometry (MS) for quantifying this compound in complex mixtures?

- Methodological Answer : High-resolution MS (HRMS) with ESI+ detects the molecular ion [M+H]⁺ at m/z 292.08 (calculated for C₁₆H₁₂F₃O). Challenges include matrix effects in biological samples and in-source fragmentation of the labile carbonyl group. Use isotope-labeled internal standards (e.g., ¹³C-CF₃ analogs) for accurate quantification .

Data Contradiction Analysis

Q. Why do reported ¹³C NMR chemical shifts for the carbonyl carbon vary across studies (δ 195–210 ppm)?

- Resolution : Solvent effects (e.g., DMSO vs. CDCl₃) and concentration-dependent aggregation cause shifts. Deuterated chloroform typically gives δ ~200 ppm, while DMSO-d6 shifts upfield due to hydrogen bonding .

Q. How to address discrepancies in catalytic efficiency when using Lewis acids (e.g., AlCl₃ vs. BF₃·Et₂O)?

- Resolution : AlCl₃ provides higher activity in Friedel-Crafts reactions but may hydrolyze in moisture-sensitive conditions. BF₃·Et₂O is less acidic but stabilizes carbocation intermediates via coordination, favoring regioselectivity in substituted arenes .

Methodological Tables

| Property | Experimental Value | Technique | Reference |

|---|---|---|---|

| Boiling Point | 362.7°C | NIST Standard Database | |

| Melting Point | 80–82°C | DSC | |

| LogP (Octanol-Water) | 3.2 ± 0.3 | HPLC Retention Time | |

| C=O Stretching (IR) | 1705 cm⁻¹ | FT-IR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.